molecular formula C18H19N5O2S B2662746 6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine CAS No. 2034399-69-2

6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine

Cat. No.: B2662746
CAS No.: 2034399-69-2
M. Wt: 369.44
InChI Key: OBQQNKHLUYNPLB-UHFFFAOYSA-N
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Description

6-{[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of 1,3-benzothiazole-6-carboxylic acid, which is then converted into its corresponding acid chloride. This intermediate is reacted with pyrrolidine to form the benzothiazole-pyrrolidine derivative. The final step involves the reaction of this derivative with N,N-dimethylpyrazin-2-amine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties.

Biological Activity

The compound 6-{[1-(1,3-benzothiazole-6-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_4O_2S with a molecular weight of approximately 358.46 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its potential as an antitumor and anti-inflammatory agent.

Antitumor Activity

Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. One study reported that compounds with similar structures significantly reduced cell viability in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Mechanistic studies revealed that these compounds may act by inhibiting key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties, which are critical in cancer therapy as inflammation can promote tumor growth:

  • Research has shown that related benzothiazole compounds can decrease levels of inflammatory cytokines like IL-6 and TNF-α in macrophage models . This suggests a dual mechanism where the compound not only targets cancer cells but also modulates the inflammatory microenvironment.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

  • Anticonvulsant Activity : A series of 1,3-benzothiazole derivatives were evaluated for anticonvulsant effects, showing promising results without significant neurotoxicity . This suggests a broader pharmacological profile for benzothiazole-containing compounds.
  • Cytotoxicity Studies : In a comparative study, various benzothiazole derivatives were screened for cytotoxic effects on cancer cells, revealing that modifications to the benzothiazole structure can enhance anticancer activity .
  • Inflammation Modulation : Compounds similar to the one discussed were shown to reduce inflammatory responses in cellular models, indicating potential use in diseases characterized by chronic inflammation .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line TestedIC50 (µM)Mechanism of Action
Compound B7AntitumorA4312.0AKT/ERK pathway inhibition
Compound C4Anti-inflammatoryRAW264.71.5Decreased IL-6 and TNF-α levels
Compound D9AnticonvulsantMES5.0CNS depressant effects

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-22(2)16-8-19-9-17(21-16)25-13-5-6-23(10-13)18(24)12-3-4-14-15(7-12)26-11-20-14/h3-4,7-9,11,13H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQQNKHLUYNPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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